Tert-butyl 2-(piperazin-1-yl)acetate
Overview
Description
Synthesis Analysis
TBPA and its derivatives have been synthesized and characterized, providing insight into their structures through various spectroscopic studies, such as FT-IR, NMR, and X-ray diffraction analyses. The overall procedure shortened the synthetic steps and increased the overall yield .Molecular Structure Analysis
The molecular structure of TBPA can be analyzed using various spectroscopic studies. The InChI code for TBPA isInChI=1S/C10H20N2O2/c1-10 (2,3)14-9 (13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
. Chemical Reactions Analysis
TBPA has been extensively studied for its potential to catalyze a number of reactions and its ability to modify a variety of substrates. It has been used in substitution reactions of compounds with different substituted piperazines . It has also been found to inhibit the catalytical activity of PARP1 .Physical And Chemical Properties Analysis
TBPA has a molecular weight of 200.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of TBPA is 200.152477885 g/mol .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 2-(piperazin-1-yl)acetate and its derivatives have been synthesized and characterized, providing insight into their structures through various spectroscopic studies, such as FT-IR, NMR, and X-ray diffraction analyses. These compounds exhibit different molecular shapes and crystal structures, contributing to the understanding of their physical and chemical properties (Kulkarni et al., 2016).
Biological Evaluation
- Some derivatives of tert-butyl 2-(piperazin-1-yl)acetate have been evaluated for their antibacterial and antifungal activities, showing moderate activity against several microorganisms. This suggests potential applications in the development of new antimicrobial agents (Kulkarni et al., 2016).
Catalytic Activity
- Piperazine derivatives, including tert-butyl 2-(piperazin-1-yl)acetate, have been used in the synthesis of catalytically active polymethacrylates. These compounds have shown effectiveness in acylation chemistry, indicating their potential use in various chemical synthesis processes (Mennenga et al., 2015).
Pharmaceutical Intermediate
- The compound and its related structures have been identified as important intermediates in the synthesis of biologically active compounds. This highlights their role in pharmaceutical research and drug development (Ya-hu, 2010).
Corrosion Inhibition
- Research has been conducted on tert-butyl 2-(piperazin-1-yl)acetate derivatives for their application in corrosion inhibition. These studies suggest that such compounds can effectively protect metal surfaces, making them valuable in industrial applications (Praveen et al., 2021).
Analytical Applications
- Tert-butyl 2-(piperazin-1-yl)acetate derivatives have been used for the extraction and preconcentration of divalent cations, demonstrating their potential in analytical chemistry for the separation and detection of metal ions (Kilic et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBGPBSHQZRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920708 | |
Record name | tert-Butyl (piperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperazin-1-yl)acetate | |
CAS RN |
112257-22-4 | |
Record name | tert-Butyl (piperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-piperazinoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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